molecular formula C14H23NO2 B4965815 N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide

N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide

Cat. No. B4965815
M. Wt: 237.34 g/mol
InChI Key: KSAKGTQVACDSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide, also known as HEUC, is a tricyclic compound that has been studied for its potential use in pharmaceuticals and as a biological tool.

Mechanism of Action

N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide works by binding to specific sites on ion channels, which are proteins that allow ions to pass through cell membranes. By selectively blocking certain types of ion channels, this compound can affect the electrical activity of cells and alter various physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. This compound has also been shown to affect the activity of certain types of calcium channels, which are important for muscle contraction and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in lab experiments is its specificity for certain types of ion channels. This makes it a useful tool for studying the function of these channels in various physiological processes. However, one limitation is that this compound may not be effective for all types of ion channels, and its effects may vary depending on the specific channel being studied.

Future Directions

There are many potential future directions for research involving N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. One area of interest is its potential use in developing new drugs for various diseases. For example, this compound has been studied for its potential use in treating epilepsy and other neurological disorders. Additionally, this compound may have potential applications in other areas, such as drug delivery and gene therapy.
In conclusion, this compound is a tricyclic compound that has been studied for its potential use in pharmaceuticals and as a biological tool. Its specificity for certain types of ion channels makes it a useful tool for studying their function in various physiological processes. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.

Synthesis Methods

N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide can be synthesized through a multi-step process involving various chemical reactions. One common method involves the reaction of tricyclo[4.3.1.1~3,8~]undecane-1,9-dicarboxylic acid with ethylene glycol to form the corresponding diester. This diester can then be converted into this compound through a series of reactions, including hydrolysis and amidation.

Scientific Research Applications

N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a tool for studying the structure and function of ion channels, which are important for many physiological processes. This compound has been shown to selectively block certain types of ion channels, making it a useful tool for studying their function.

properties

IUPAC Name

N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-4-3-15-13(17)14-7-10-1-2-11(8-14)6-12(5-10)9-14/h10-12,16H,1-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAKGTQVACDSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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